5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-7-8-13-12(9-10)14(15(18)21)16(23-13)20-17(22)19-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFHCHDSOHRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene precursor with a phenylurea derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that thiophene derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Mycobacteria-Induced Infections
A patent describes the use of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for the treatment of mycobacterial infections such as tuberculosis and leprosy. These infections are notoriously difficult to treat due to the bacteria's ability to enter a dormant state and their thick cell walls which impede drug penetration. The compound shows promise in overcoming these challenges by targeting specific bacterial pathways and enhancing drug efficacy .
Anticancer Properties
Mechanism of Action
Research has shown that thiophene derivatives can serve as effective inhibitors of microtubule polymerization, a critical process in cancer cell division. By binding to tubulin at the colchicine site, these compounds can disrupt mitotic processes in cancer cells.
Data Table: Antiproliferative Activity
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | HeLa | 12 |
| This compound | MNNG/HOS | 10 |
| Combretastatin A-4 (reference) | FM3A | 18 |
This table illustrates the compound's competitive potency against established anticancer agents .
Biological Research
Biological Activities
The compound has been explored for various biological activities beyond antimicrobial and anticancer effects. Studies suggest potential antioxidant properties and neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Study: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of several thiophene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Material Science
Organic Electronics
Thiophene derivatives are also utilized in material science for their electronic properties. The compound can be used as a building block in organic semiconductors due to its favorable charge transport characteristics.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions with controlled conditions to achieve high purity and yield. Techniques such as continuous flow synthesis are employed for large-scale production .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
- Compound S8 (Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Exhibited significant cytotoxicity against the A-549 lung cancer cell line (IC50 ~10⁻⁴ M), comparable to the standard drug adriamycin . The p-bromo substituent, an electron-withdrawing group (EWG), enhanced activity by improving target binding or stability .
Antibacterial and Antioxidant Activity
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)- derivatives: Demonstrated moderate to strong antibacterial activity against E. coli and S. aureus, alongside antioxidant properties in DPPH assays . The cyano acrylamido substituent likely contributes to redox activity and membrane disruption .
Structural Comparisons
Structure-Activity Relationship (SAR) Insights
Biological Activity
5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound belonging to the class of tetrahydrobenzo[b]thiophene derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a tetrahydrobenzo[b]thiophene core with a phenylureido substituent and a carboxamide functional group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various bacteria and fungi.
- Inhibition of Bacterial Growth : A study reported that related thiazolopyridine derivatives demonstrated strong antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests that the compound may possess similar properties.
- Antifungal Activity : The compound's structural analogs have also been tested for antifungal activity against Candida species and other fungi. Notably, certain derivatives exhibited substantial growth inhibition zones compared to control groups .
Anticancer Activity
The anticancer potential of tetrahydrobenzo[b]thiophene derivatives has been extensively studied:
- Cell Line Studies : In vitro studies have shown that several derivatives exert antiproliferative effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The most active compounds were identified to inhibit cell proliferation at submicromolar concentrations .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics during cell division, leading to mitotic arrest. For example, studies on similar compounds indicated that they induce apoptosis through caspase activation and mitochondrial dysfunction .
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of thiazolopyridine derivatives revealed their binding interactions with DNA gyrase and MurD enzymes. The most active compound showed binding energies comparable to established antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3f | 0.30 | Escherichia coli |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of related compounds, it was found that specific tetrahydrobenzo[b]thiophene derivatives inhibited tumor growth in vitro and exhibited selectivity towards cancer cells over normal fibroblasts.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF-7 | 0.15 |
| 8c | NCI-H460 | 0.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
